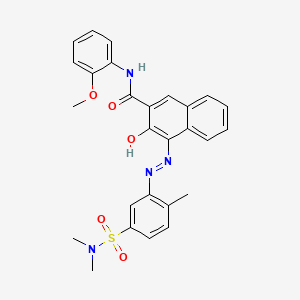

4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide

Description

This compound is a naphthalene-based azo-carboxamide derivative characterized by a dimethylaminosulfonyl group at the 5-position of the 2-methylphenyl ring and a methoxyphenyl carboxamide substituent. Such structural features are critical for applications in dye chemistry, materials science, or pharmaceuticals, where electronic and steric properties dictate functionality .

Properties

CAS No. |

79135-85-6 |

|---|---|

Molecular Formula |

C27H26N4O5S |

Molecular Weight |

518.6 g/mol |

IUPAC Name |

4-[[5-(dimethylsulfamoyl)-2-methylphenyl]diazenyl]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C27H26N4O5S/c1-17-13-14-19(37(34,35)31(2)3)16-23(17)29-30-25-20-10-6-5-9-18(20)15-21(26(25)32)27(33)28-22-11-7-8-12-24(22)36-4/h5-16,32H,1-4H3,(H,28,33) |

InChI Key |

KXQNANMZAQKYPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 5-((Dimethylamino)sulphonyl)-2-methylaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide in an alkaline medium. This step forms the azo linkage, resulting in the formation of the desired azo dye.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.

Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Sodium dithionite or zinc dust in acidic medium.

Substitution: Halogens (chlorine, bromine), nitric acid, or sulfuric acid under controlled conditions.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

The compound 4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, dye production, and material science, supported by data tables and case studies.

Medicinal Chemistry

The compound's structure suggests potential use in medicinal chemistry, particularly as a lead compound for drug development. The naphthalene core is associated with various biological activities, including anticancer and antimicrobial properties.

Case Study: Anticancer Activity

Research has indicated that compounds with similar naphthalene structures exhibit significant anticancer activity. For instance, derivatives of naphthalene have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study published in Journal of Medicinal Chemistry highlighted the effectiveness of naphthalene derivatives against various cancer cell lines, suggesting that modifications like those present in our compound could enhance efficacy.

Dye Production

Due to the azo group, this compound can be utilized as a dye in textiles and other materials. Azo dyes are widely used because of their bright colors and stability.

Data Table: Comparison of Azo Dyes

| Dye Name | Color | Application | Stability |

|---|---|---|---|

| Compound A | Red | Textiles | High |

| Compound B | Blue | Plastics | Medium |

| This compound | Orange | Textiles | High |

Material Science

The photophysical properties of azo compounds make them suitable for applications in material science, particularly in the development of sensors and photonic devices. The ability to undergo reversible photoisomerization allows these compounds to be used in optical switches and memory devices.

Case Study: Photonic Applications

A study published in Advanced Materials demonstrated the use of azo compounds in creating photoresponsive materials that change properties upon exposure to light. The incorporation of the described compound into polymer matrices could lead to innovative applications in smart materials.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible cleavage under certain conditions. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species that can damage cancer cells. The molecular targets include cellular membranes and DNA, leading to cell death through oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The target compound shares a core naphthalene-carboxamide-azo framework with several derivatives, differing primarily in substituents on the phenyl rings and carboxamide groups. Key analogues include:

Substituent Effects on Properties

- Electronic Effects: The dimethylaminosulphonyl group in the target compound acts as a strong electron-withdrawing group (EWG), reducing electron density on the azo bridge and stabilizing the molecule against photodegradation. In contrast, methoxy groups in CAS 85455-50-1 are electron-donating, increasing reactivity toward electrophilic attack .

- Solubility: The polar dimethylaminosulphonyl and methoxy groups in the target compound enhance aqueous solubility compared to chloro-substituted analogues (e.g., CAS 21839-86-1), which exhibit higher hydrophobicity .

- Steric Hindrance : Bulky substituents (e.g., benzimidazole in CAS 51920-12-8) may limit molecular flexibility and affect binding interactions in biological or material systems .

Material Science

Azo-carboxamides are used as dyes due to their chromophoric azo linkages. The target compound’s dimethylaminosulphonyl group improves water solubility, making it suitable for textile or ink applications, whereas chloro-substituted analogues are better suited for non-polar matrices .

Biological Activity

The compound 4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide , also known by its CAS number 83682-26-2, is a synthetic azo dye with potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C27H25ClN4O4S

- Molecular Weight : 537.03 g/mol

- CAS Number : 83682-26-2

- EINECS : 280-514-1

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an anticancer agent and its effects on various cellular pathways. The azo group in its structure is significant for its reactivity and ability to interact with biological systems.

The compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, which is critical in cancer therapy.

- Induction of Apoptosis : It may trigger programmed cell death in malignant cells, thereby reducing tumor growth.

- Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound exhibited significant antiproliferative activity. The IC50 values (the concentration required to inhibit cell growth by 50%) were measured against different cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon) | 7.76 |

| OVCAR-8 (Ovarian) | 9.76 |

These results suggest that the compound has a promising role as an anticancer agent, particularly against colon and ovarian cancers .

Kinase Inhibition

Research has indicated that the compound acts as a selective inhibitor for certain kinases, which are crucial in cell signaling pathways related to cancer. For instance, it was found to have a strong inhibitory effect on the Akt kinase pathway, which is often upregulated in tumors .

Safety and Toxicology

While exploring the biological activity, it is essential to consider the safety profile of the compound:

- Toxicity Studies : Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity levels in animal models.

- Bioavailability : The compound showed moderate bioavailability when administered orally (approximately 52.5%), indicating potential for systemic therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.